molecular formula C8H8O2 B1601146 Phenylacetic-d7 acid CAS No. 65538-27-4

Phenylacetic-d7 acid

Cat. No.: B1601146
CAS No.: 65538-27-4
M. Wt: 143.19 g/mol
InChI Key: WLJVXDMOQOGPHL-XZJKGWKKSA-N
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Description

Phenylacetic-d7 acid is a deuterated derivative of phenylacetic acid, where seven hydrogen atoms are replaced by deuterium atoms. Its chemical formula is C6D5CD2CO2H, and it has a molecular weight of 143.19 g/mol . This compound is often used in scientific research due to its unique isotopic properties.

Scientific Research Applications

Phenylacetic-d7 acid is widely used in scientific research due to its isotopic labeling properties. Some applications include:

Biochemical Analysis

Biochemical Properties

Phenylacetic-d7 acid plays a significant role in various biochemical reactions. It is involved in the catabolism of phenylalanine, where it acts as an intermediate. The compound interacts with several enzymes, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine, and subsequently, this compound is formed through further metabolic processes . Additionally, this compound interacts with aldehyde dehydrogenase, which converts phenylacetaldehyde to this compound . These interactions are crucial for maintaining amino acid metabolism and energy production in cells.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress responses. For instance, in Acinetobacter baumannii, this compound regulates the expression of genes involved in antibiotic resistance and oxidative stress responses . This regulation impacts cellular metabolism and gene expression, leading to changes in cell function and survival under stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For example, this compound can inhibit or activate enzymes involved in its own catabolism, such as phenylacetate-CoA ligase . This binding interaction affects the enzyme’s ability to catalyze reactions, leading to changes in metabolic flux and gene expression. Additionally, this compound can influence the expression of genes by acting as a signaling molecule, thereby altering cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve cellular function. At high doses, this compound can induce toxic effects, such as oxidative stress and mitochondrial dysfunction . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. It is a central intermediate in the phenylacetic acid catabolic pathway, which includes enzymes such as phenylacetate-CoA ligase and phenylacetate-CoA oxygenase . These enzymes facilitate the breakdown of this compound into simpler molecules, which are then utilized in various cellular processes. The compound also interacts with cofactors like coenzyme A, which is essential for its metabolic conversion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The PaaL permease and PaaM membrane proteins are essential for the uptake and transport of this compound in bacterial cells . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. This transport mechanism is crucial for the compound’s biochemical activity and effectiveness.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its function and interactions. In bacterial cells, the compound is often found in the cytoplasm and peroxisomes, where it participates in metabolic reactions . The subcellular localization of this compound is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for the compound’s activity and its role in cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylacetic-d7 acid can be synthesized through several methods. One common approach involves the deuteration of phenylacetic acid. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound often involves the use of deuterated water (D2O) and deuterated catalysts to achieve high isotopic purity. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium .

Chemical Reactions Analysis

Types of Reactions

Phenylacetic-d7 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Phenylacetic-d7 acid is unique due to its high deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:

This compound’s high deuterium content makes it particularly useful in studies requiring precise isotopic labeling.

Properties

IUPAC Name

2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLJVXDMOQOGPHL-XZJKGWKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480052
Record name Phenylacetic-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65538-27-4
Record name Phenylacetic-d7 acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 65538-27-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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